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Compound of Interest

Compound Name: 8-Dehydroxyshanzhiside

Cat. No.: B12366159

8-Dehydroxyshanzhiside: A Technical Guide

CAS Number: 64421-37-4

This technical guide provides an in-depth overview of 8-Dehydroxyshanzhiside, an iridoid
glycoside with noteworthy biological activities. This document is intended for researchers,
scientists, and professionals in drug development, offering comprehensive information on its
physicochemical properties, experimental protocols, and relevant biological pathways.

Physicochemical Properties

8-Dehydroxyshanzhiside, isolated from the plant Lamiophlomis rotata, possesses the
following physicochemical characteristics:

Property Value Source
CAS Number 64421-37-4 N/A
Molecular Formula C16H24010 N/A
Molecular Weight 376.36 g/mol N/A
Melting Point Not available N/A
Boiling Point Not available N/A
Solubility Not available N/A
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Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 8-
Dehydroxyshanzhiside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific *H and 3C NMR spectral data for 8-Dehydroxyshanzhiside are not readily
available in the public domain, NMR spectroscopy is a primary technique used for its structural
elucidation. The process involves dissolving the purified compound in a suitable deuterated
solvent and acquiring spectra on a high-field NMR spectrometer. The chemical shifts (d),
coupling constants (J), and signal multiplicities provide detailed information about the proton
and carbon environments within the molecule, allowing for the complete assignment of its
chemical structure.

Infrared (IR) Spectroscopy

The functional groups present in 8-Dehydroxyshanzhiside can be identified by their
characteristic absorption bands in an IR spectrum. Expected characteristic peaks would
include:

e O-H stretching: A broad band around 3400 cm~1! due to the hydroxyl groups.
e C-H stretching: Bands in the region of 2850-3000 cm~1 corresponding to alkane C-H bonds.
e C=0 stretching: A strong absorption around 1700-1750 cm~1* from the ester functional group.

e C-O stretching: Bands in the 1000-1300 cm~? region corresponding to the ether and alcohol
C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
8-Dehydroxyshanzhiside. In electrospray ionization (ESI-MS), the molecule would typically
show a protonated molecular ion [M+H]* or a sodiated adduct [M+Na]*. Tandem mass
spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the
loss of the glucose moiety and subsequent cleavages of the iridoid core structure, providing
further structural confirmation.
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Experimental Protocols

Isolation of 8-Dehydroxyshanzhiside from Lamiophlomis
rotata

While a detailed, step-by-step protocol is proprietary to specific research labs, a general
methodology for the isolation of iridoid glycosides from plant material is as follows:

Figure 1. General workflow for the isolation of 8-Dehydroxyshanzhiside.

Anti-inflammatory Activity Assessment via NF-kB
Pathway

The anti-inflammatory effects of 8-Dehydroxyshanzhiside are likely mediated through the
inhibition of the NF-kB signaling pathway. A common method to assess this is the NF-kB
translocation assay in a cell-based model, such as lipopolysaccharide (LPS)-stimulated
macrophages.

Figure 2. Experimental workflow for NF-kB translocation assay.

Signaling Pathway
Putative Anti-inflammatory Mechanism of 8-
Dehydroxyshanzhiside

Based on studies of structurally related iridoid glycosides and other anti-inflammatory natural
products, it is hypothesized that 8-Dehydroxyshanzhiside exerts its anti-inflammatory effects
by inhibiting the canonical NF-kB signaling pathway. This pathway is a key regulator of the
inflammatory response.
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Figure 3. Proposed inhibition of the NF-kB signaling pathway by 8-Dehydroxyshanzhiside.
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In this proposed mechanism, the pro-inflammatory stimulus, LPS, activates the IKK complex.
This leads to the phosphorylation and subsequent degradation of IkBa, the inhibitory protein of
NF-kB. Once released, the NF-kB (p50/p65 heterodimer) translocates to the nucleus, binds to
DNA, and initiates the transcription of pro-inflammatory genes. 8-Dehydroxyshanzhiside is
hypothesized to inhibit this cascade, potentially by targeting the IKK complex, thereby
preventing the degradation of IkBa and blocking the nuclear translocation of NF-kB. This action
ultimately suppresses the inflammatory response. Further research is required to definitively
elucidate the precise molecular target of 8-Dehydroxyshanzhiside within this pathway.

 To cite this document: BenchChem. [8-Dehydroxyshanzhiside CAS number and
physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366159#8-dehydroxyshanzhiside-cas-number-
and-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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